3-Bromo-4-{[1-(cyclopropylmethyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-Bromo-4-{[1-(cyclopropylmethyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring linked via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[1-(cyclopropylmethyl)pyrrolidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Bromination of Pyridine: The pyridine ring is brominated using bromine or other brominating agents under controlled conditions.
Coupling Reaction: The brominated pyridine is then coupled with the pyrrolidine derivative using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-{[1-(cyclopropylmethyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
3-Bromo-4-{[1-(cyclopropylmethyl)pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various biological pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Bromo-4-{[1-(cyclopropylmethyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-4-{[1-(cyclopropylmethyl)pyrrolidin-3-yl]oxy}pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17BrN2O |
---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
3-bromo-4-[1-(cyclopropylmethyl)pyrrolidin-3-yl]oxypyridine |
InChI |
InChI=1S/C13H17BrN2O/c14-12-7-15-5-3-13(12)17-11-4-6-16(9-11)8-10-1-2-10/h3,5,7,10-11H,1-2,4,6,8-9H2 |
InChI Key |
XTHHNVBZDNKOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(C2)OC3=C(C=NC=C3)Br |
Origin of Product |
United States |
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